

# 2-Ethyl-1,3-oxazole-4-carboxylic acid structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Ethyl-1,3-oxazole-4-carboxylic acid

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An In-Depth Technical Guide to the Structure Elucidation of **2-Ethyl-1,3-oxazole-4-carboxylic Acid**

## Introduction: The Analytical Challenge

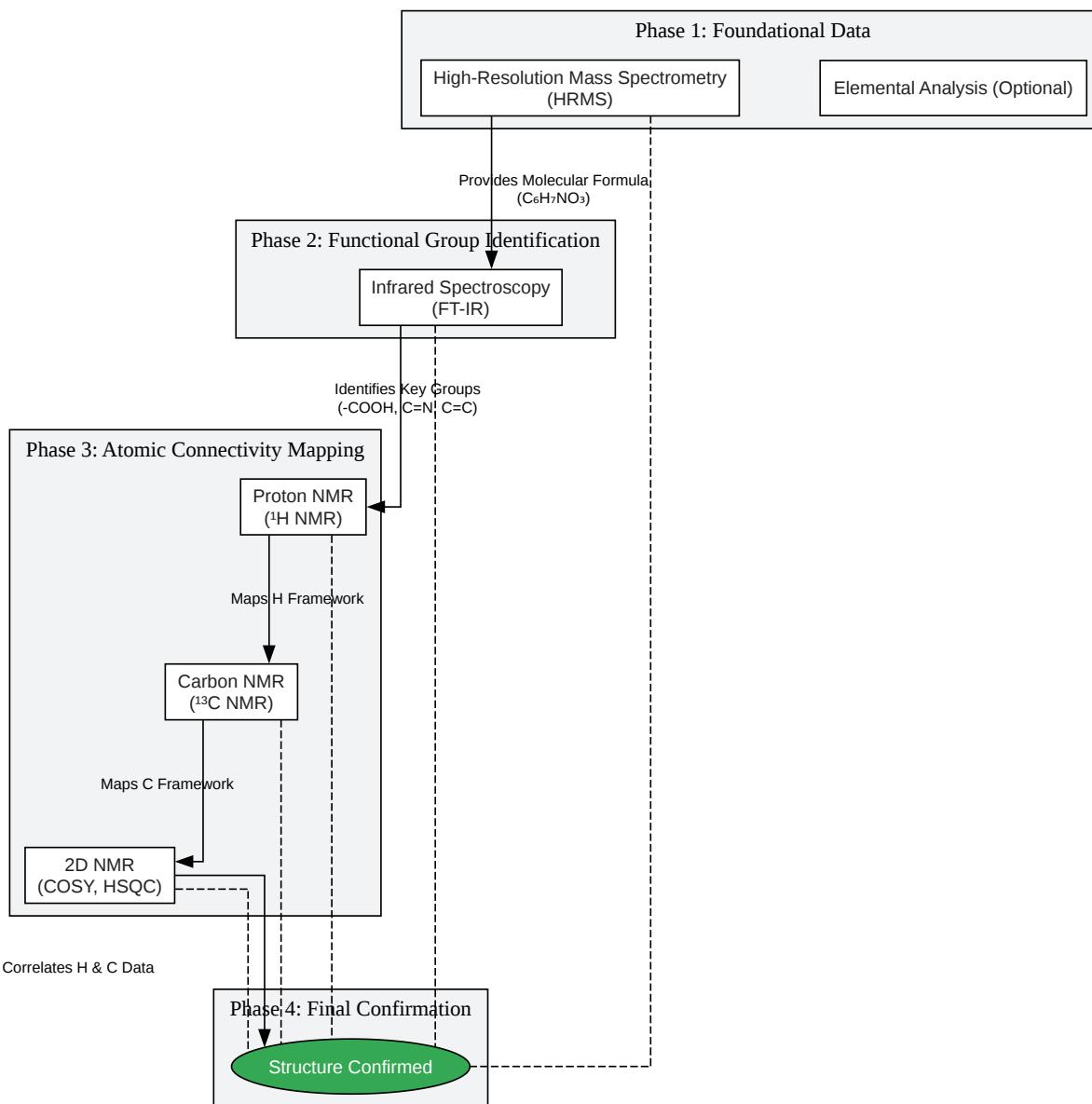
In the landscape of pharmaceutical and materials science, heterocyclic compounds form the backbone of countless functional molecules. The 1,3-oxazole ring, in particular, is a privileged scaffold found in numerous biologically active compounds. **2-Ethyl-1,3-oxazole-4-carboxylic acid** ( $C_6H_7NO_3$ , MW: 141.12 g/mol) represents a fundamental building block whose structural integrity must be unequivocally confirmed before its use in further synthetic applications. [1][2][3]

This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic reasoning behind the analytical sequence. Our approach treats the process as a self-validating system, where each piece of spectroscopic data corroborates the others to build an unassailable structural proof.

## The Strategic Workflow: A Blueprint for Elucidation

The structure elucidation of an unknown compound follows a logical progression, starting from the general and moving to the specific. We first determine the molecular formula, then identify

the functional groups present, and finally, map the precise atomic connectivity. This workflow ensures efficiency and minimizes ambiguity.



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Caption: Strategic workflow for structure elucidation.

# Molecular Mass and Elemental Formula Determination via Mass Spectrometry

**Expertise & Experience:** The foundational step in any structure elucidation is to determine the molecule's exact mass and, from it, its elemental composition.<sup>[4][5][6]</sup> High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which severely constrains the possible molecular formulas. We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, in both positive and negative modes to generate protonated ( $[M+H]^+$ ) and deprotonated ( $[M-H]^-$ ) ions, respectively, for robust confirmation.

## Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

- **Sample Preparation:** Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).
- **Instrumentation:** Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- **Positive Ion Mode ( $[M+H]^+$ ):**
  - Infuse the sample solution at a flow rate of 5-10  $\mu$ L/min.
  - Set the capillary voltage to +3.5 to +4.5 kV.
  - Set the source and desolvation gas temperatures appropriately (e.g., 120 °C and 300 °C).
  - Acquire data over a mass range of m/z 50-500.
- **Negative Ion Mode ( $[M-H]^-$ ):**
  - Switch the source polarity.
  - Set the capillary voltage to -2.5 to -3.5 kV.
  - Maintain other parameters and acquire data over the same mass range.

- Data Analysis: Compare the measured m/z values of the major ions against the theoretical values for the proposed formula  $C_6H_7NO_3$ . The mass error should be  $< 5$  ppm.

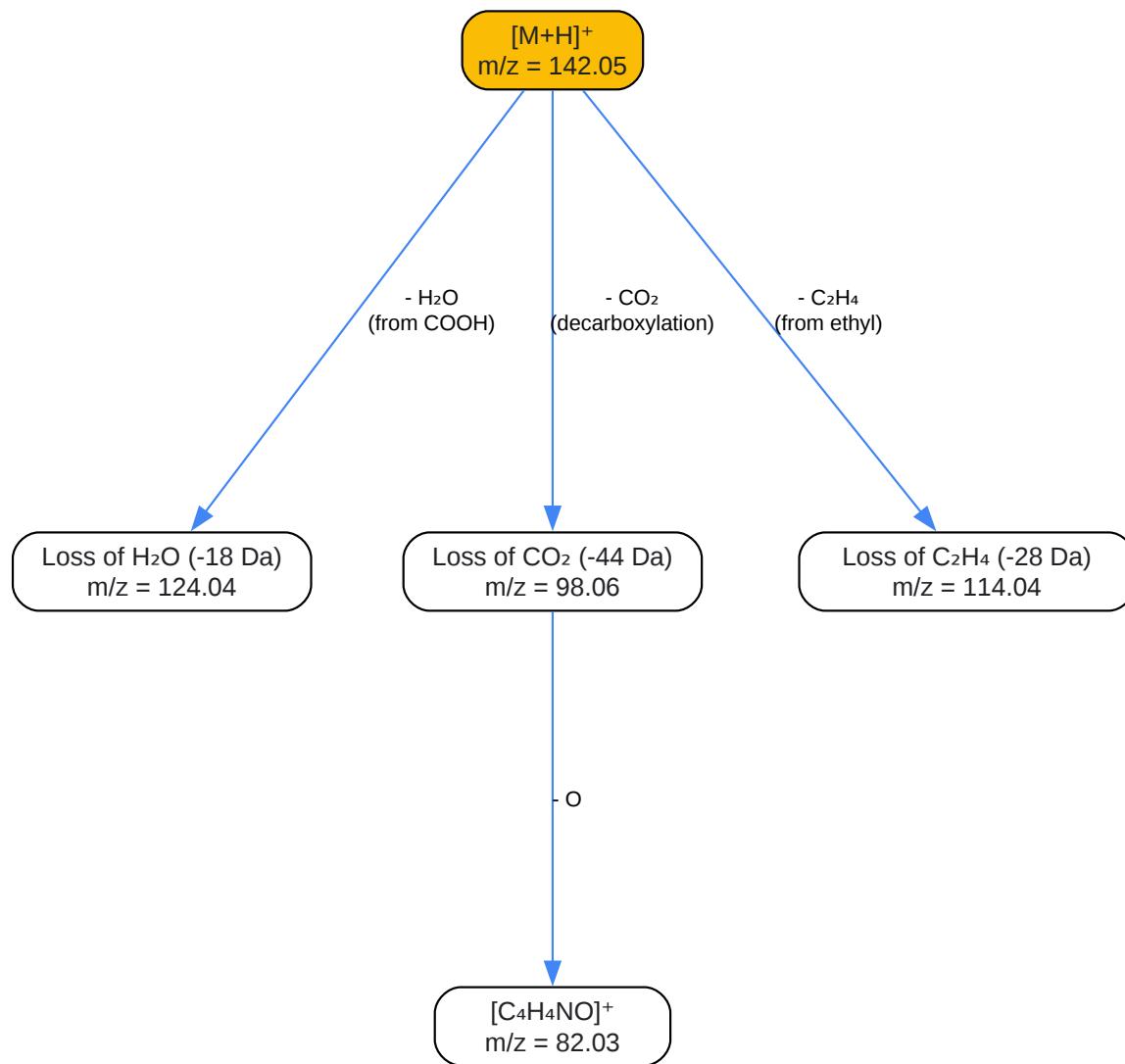
## Data Presentation: Predicted HRMS Data

| Ion Adduct | Molecular Formula | Theoretical m/z | Expected Observed m/z ( $\pm 5$ ppm) |
|------------|-------------------|-----------------|--------------------------------------|
| $[M+H]^+$  | $C_6H_8NO_3^+$    | 142.0499        | 142.0492 - 142.0506                  |
| $[M+Na]^+$ | $C_6H_7NNaO_3^+$  | 164.0318        | 164.0310 - 164.0326                  |
| $[M-H]^-$  | $C_6H_6NO_3^-$    | 140.0353        | 140.0346 - 140.0360                  |

Data sourced from PubChem CID 21284955.[\[7\]](#)

## Trustworthiness: Tandem MS (MS/MS) for Fragmentation Analysis

To further validate the structure, we can perform tandem mass spectrometry (MS/MS) to analyze the molecule's fragmentation pattern.[\[8\]](#)[\[9\]](#) By selecting the parent ion (e.g., m/z 142.05) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to specific structural motifs.



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Caption: Plausible MS/MS fragmentation pathway.

This fragmentation pattern, particularly the losses of water and carbon dioxide, is highly characteristic of a carboxylic acid. The loss of ethene points to the presence of an ethyl group.

This data strongly supports the proposed gross structure even before NMR analysis.

## Functional Group Identification via Infrared Spectroscopy

**Expertise & Experience:** With the molecular formula established, FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups.<sup>[6][10]</sup> The vibrational frequencies of bonds act like fingerprints. For our target molecule, we anticipate highly characteristic signals for the carboxylic acid and the oxazole ring.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ).
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ , co-adding 16-32 scans for a good signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

## Data Presentation: Characteristic IR Absorptions

| Wavenumber<br>(cm <sup>-1</sup> ) | Bond Vibration    | Functional Group          | Rationale & Comments  |
|-----------------------------------|-------------------|---------------------------|---|
| 2500-3300 (very broad)            | O-H stretch       | Carboxylic Acid           | The extreme broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is highly diagnostic.[10][11]   |
| ~1710-1760                        | C=O stretch       | Carboxylic Acid           | The position is influenced by conjugation and hydrogen bonding. For an $\alpha,\beta$ -unsaturated acid like this, it is expected toward the lower end of this range (~1715 cm <sup>-1</sup> ).[11][12] |
| ~1610 & ~1500                     | C=N / C=C stretch | Oxazole Ring              | Aromatic and heteroaromatic rings exhibit characteristic skeletal vibrations in this region.[13]  |
| 2980-2850                         | C-H stretch       | Ethyl Group               | Aliphatic C-H stretching vibrations.  |
| ~1250                             | C-O stretch       | Carboxylic Acid / Oxazole | Stretching vibration associated with the C-O single bonds.  |

The unambiguous observation of the broad O-H stretch and the strong C=O stretch provides definitive evidence for the carboxylic acid moiety, fulfilling the predictions from our MS/MS analysis.

# The Atomic Connectivity Map via NMR Spectroscopy

**Expertise & Experience:** Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.<sup>[14][15]</sup> By analyzing both <sup>1</sup>H and <sup>13</sup>C spectra, we can piece together the molecular skeleton with confidence.

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - This experiment requires more time due to the low natural abundance of <sup>13</sup>C. Typical parameters: 1024 or more scans, longer relaxation delay.
- **Data Processing:** Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the <sup>1</sup>H NMR signals.

## Data Presentation: Predicted <sup>1</sup>H NMR Spectrum (400 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity    | Integration | Assignment                        | Rationale   |
|-------------------------------------|-----------------|-------------|-----------------------------------|---|
| ~13.5                               | Singlet (broad) | 1H          | H-OOC                             | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, readily exchangeable with D <sub>2</sub> O.                                       |
| ~8.5                                | Singlet         | 1H          | Oxazole CH                        | This proton is on an electron-deficient heteroaromatic ring, leading to a significant downfield shift. [16] It has no adjacent proton neighbors, hence it is a singlet. |
| ~2.9                                | Quartet (q)     | 2H          | -CH <sub>2</sub> -CH <sub>3</sub> | These protons are adjacent to the oxazole ring and a methyl group. The three protons of the methyl group split this signal into a quartet (n+1 = 3+1 = 4).              |
| ~1.3                                | Triplet (t)     | 3H          | -CH <sub>2</sub> -CH <sub>3</sub> | These protons are adjacent to the methylene   |

group. The two protons of the methylene group split this signal into a triplet ( $n+1 = 2+1 = 3$ ).

## Data Presentation: Predicted $^{13}\text{C}$ NMR Spectrum (100 MHz, $\text{DMSO-d}_6$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment                 | Rationale   |
|----------------------------------|----------------------------|---|
| ~165                             | $\text{C=O}$               | The carbonyl carbon of the carboxylic acid is highly deshielded.  |
| ~162                             | Oxazole C2                 | This carbon is bonded to nitrogen and the ethyl group. Carbons in oxazole rings appear in the aromatic region.<br><a href="#">[17]</a> <a href="#">[18]</a> |
| ~145                             | Oxazole C5                 | The protonated carbon of the oxazole ring.  |
| ~138                             | Oxazole C4                 | The carbon bearing the carboxylic acid group.   |
| ~22                              | $-\text{CH}_2\text{-CH}_3$ | Aliphatic methylene carbon.   |
| ~11                              | $-\text{CH}_2\text{-CH}_3$ | Aliphatic methyl carbon.  |

Authoritative Grounding: The combination of these NMR data points creates a definitive picture. The  $^1\text{H}$  NMR spectrum clearly shows an isolated aromatic proton, a classic ethyl group pattern (quartet and triplet), and a carboxylic acid proton. The  $^{13}\text{C}$  NMR confirms the presence of six unique carbons, including four in the aromatic/carbonyl region and two in the aliphatic region. This data is entirely consistent with the proposed structure and inconsistent with other possible isomers. For ultimate confirmation, a 2D NMR experiment like HSQC would show a direct

correlation between the proton at  $\delta$  ~8.5 and the carbon at  $\delta$  ~145, locking in that specific C-H bond.

## Conclusion: Synthesizing the Evidence for Unambiguous Confirmation

The structure elucidation of **2-ethyl-1,3-oxazole-4-carboxylic acid** is a clear demonstration of the power of a coordinated, multi-technique analytical approach.

- HRMS established the unambiguous molecular formula:  $C_6H_7NO_3$ .[\[7\]](#)
- FT-IR provided definitive evidence for the core functional groups: a carboxylic acid and a heteroaromatic ring system.[\[11\]](#)
- $^1H$  and  $^{13}C$  NMR mapped the atomic framework precisely, identifying an ethyl group, a lone oxazole proton, and the carboxylic acid, and placed them in their correct relative positions on the oxazole core.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Each technique provides a piece of the puzzle, and together they form a single, self-consistent, and undeniable conclusion. This rigorous, evidence-based workflow ensures the highest degree of scientific integrity and is essential for any research or development professional relying on the precise chemical identity of their materials.

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- To cite this document: BenchChem. [2-Ethyl-1,3-oxazole-4-carboxylic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-structure-elucidation>]

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